molecular formula TiSi2<br>Si2Ti B078298 Titanium disilicide CAS No. 12039-83-7

Titanium disilicide

Cat. No.: B078298
CAS No.: 12039-83-7
M. Wt: 104.04 g/mol
InChI Key: DFJQEGUNXWZVAH-UHFFFAOYSA-N
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Description

Titanium disilicide is an inorganic chemical compound composed of titanium and silicon, with the chemical formula TiSi₂. It is known for its black orthorhombic crystal structure and is widely used in the semiconductor industry due to its excellent electrical conductivity and thermal stability .

Preparation Methods

Comparison with Similar Compounds

Titanium disilicide stands out for its exceptional electrical conductivity and thermal stability, which are critical for its widespread use in the semiconductor industry.

Properties

InChI

InChI=1S/2Si.Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJQEGUNXWZVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ti]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TiSi2, Si2Ti
Record name Titanium disilicide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Titanium_disilicide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70894998
Record name Titanium disilicide
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Molecular Weight

104.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12039-83-7
Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium disilicide
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Record name Titanium disilicide
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Q & A

Q1: How does titanium disilicide interact with silicon substrates during its formation?

A1: TiSi₂ forms through a solid-phase reaction between titanium and silicon. This process involves several stages, including the formation of a titanium-rich silicide (C49-TiSi₂) followed by a transformation to the more stable and lower resistivity this compound phase (C54-TiSi₂) [, , , ]. The presence of dopants in the silicon substrate, such as arsenic or phosphorus, can influence the growth rate and uniformity of the TiSi₂ layer [, ].

Q2: Does the presence of dopants in the silicon substrate affect TiSi₂ formation?

A2: Yes, the presence of dopants like arsenic or phosphorus in the silicon substrate can impact TiSi₂ formation. For example, heavily arsenic-doped substrates can lead to the formation of TiAs precipitates at the C49-TiSi₂ grain boundaries, increasing the C49-to-C54 transformation temperature [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is TiSi₂, and its molecular weight is 104.08 g/mol.

Q4: Are there different phases of this compound?

A4: Yes, this compound exhibits different phases, with the C49 and C54 phases being the most relevant for microelectronic applications. The C49 phase is metastable with higher resistivity, while the C54 phase is the thermodynamically stable phase, exhibiting lower resistivity, making it desirable for interconnects [, ].

Q5: How does this compound perform at high temperatures?

A5: TiSi₂ demonstrates good thermal stability, making it suitable for high-temperature applications. Studies show its stability up to at least 600°C, and even higher temperatures when used as a contact material in thermoelectric generators [].

Q6: Can this compound be used as a catalyst?

A7: Research indicates that TiSi₂ can function as a catalyst for water splitting, facilitating hydrogen and oxygen generation []. This catalytic activity makes it a potential candidate for clean energy applications.

Q7: How stable is this compound as a catalyst for water splitting?

A8: Studies have shown that TiSi₂ maintains its catalytic stability for water splitting over several months, making it a promising material for long-term use in this application [].

Q8: Have there been any computational studies on this compound?

A9: While the provided research does not delve deeply into computational studies specifically focused on TiSi₂ properties, it highlights the use of analytical one-dimensional models to design and understand the behavior of lightly doped drain (LDD) devices incorporating TiSi₂. These models have demonstrated good agreement with experimental data, showcasing the potential of computational approaches in this field [].

Q9: How does the structure of this compound relate to its electrical conductivity?

A10: The C54 phase of TiSi₂ possesses a crystal structure that enables low electrical resistivity, making it highly desirable for applications requiring efficient electrical conduction, such as interconnects in microelectronic devices [, , ].

Q10: What factors can affect the stability of this compound thin films?

A11: Factors such as high temperatures and exposure to oxygen can impact the stability of TiSi₂ thin films. Capping layers, such as titanium nitride (TiN), have been shown to improve the thermal stability of TiSi₂ by hindering material diffusion [].

Q11: Are there any alternative materials to this compound in microelectronics?

A12: While TiSi₂ remains a dominant material, other metal silicides, like cobalt disilicide (CoSi₂) and nickel silicide (NiSi), are also being explored as potential alternatives for specific applications in microelectronics. The choice depends on factors such as resistivity, thermal stability, and compatibility with existing fabrication processes [].

Q12: What analytical techniques are commonly employed to characterize this compound?

A12: Characterizing TiSi₂ utilizes various techniques, including:

  • X-ray Diffraction (XRD): Determining crystal structure and phase identification [, ].
  • Rutherford Backscattering Spectrometry (RBS): Analyzing film thickness, composition, and impurity profiling [, , ].
  • Scanning Electron Microscopy (SEM): Examining surface morphology and microstructure [, ].
  • Transmission Electron Microscopy (TEM): Investigating microstructure and interface characteristics at high resolution [, ].
  • Atomic Force Microscopy (AFM): Studying surface roughness and morphology changes, particularly in thin films [].
  • Four-Point Probe Measurements: Determining sheet resistance and assessing electrical properties [, ].
  • X-ray Photoelectron Spectroscopy (XPS): Analyzing elemental composition and chemical states [].
  • Secondary Ion Mass Spectrometry (SIMS): Profiling elemental and isotopic composition, particularly for dopant distribution studies [].
  • Auger Electron Spectroscopy (AES): Analyzing elemental composition and chemical states, often combined with ion sputtering for depth profiling [].

Q13: When did this compound gain significant attention in microelectronics?

A15: TiSi₂ rose to prominence in the 1980s with the increasing demand for faster and more scalable integrated circuits. Its low resistivity and compatibility with silicon processing technologies led to its widespread adoption for gate and interconnect applications [, ].

Q14: Apart from microelectronics, what other fields benefit from this compound?

A16: The unique properties of TiSi₂ extend its applications beyond microelectronics:* Thermoelectric Generators: As a contact material on the hot side, enabling higher operating temperatures and improved efficiency [].* Biomedical Engineering: Incorporated into hydroxyapatite composites for enhanced mechanical and electrical properties in bone tissue engineering applications [, ].* Photocatalysis: Demonstrated potential in water splitting for hydrogen production [].* Lithium-ion Batteries: Explored as a potential anode material due to its layered structure and ability to intercalate lithium ions [].

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